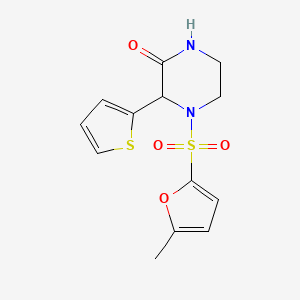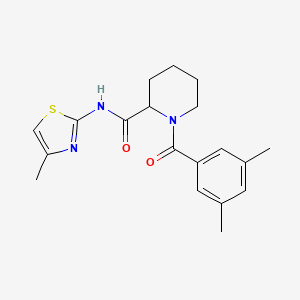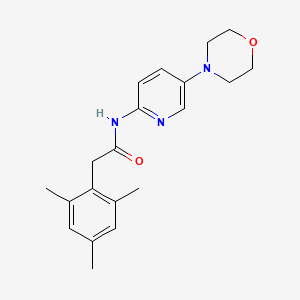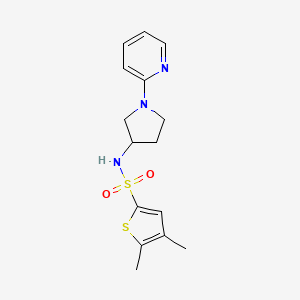
4-(5-Methylfuran-2-yl)sulfonyl-3-thiophen-2-ylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Methylfuran-2-yl)sulfonyl-3-thiophen-2-ylpiperazin-2-one is a complex organic compound characterized by its unique structure, which includes a furan ring, a thiophene ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methylfuran-2-yl)sulfonyl-3-thiophen-2-ylpiperazin-2-one typically involves multiple steps, starting with the preparation of the furan and thiophene intermediates. These intermediates are then subjected to sulfonylation and piperazine ring formation under controlled conditions. Common reagents used in these reactions include sulfonyl chlorides, thiophene derivatives, and piperazine. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methylfuran-2-yl)sulfonyl-3-thiophen-2-ylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or piperazine moieties using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents like tetrahydrofuran.
Substitution: Alkyl halides, amines; conditionspolar aprotic solvents like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.
Scientific Research Applications
4-(5-Methylfuran-2-yl)sulfonyl-3-thiophen-2-ylpiperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-Methylfuran-2-yl)sulfonyl-3-thiophen-2-ylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Methylfuran-2-yl)sulfonyl-3-thiophen-2-ylpiperazine
- 4-(5-Methylfuran-2-yl)sulfonyl-3-thiophen-2-ylpiperidin-2-one
- 4-(5-Methylfuran-2-yl)sulfonyl-3-thiophen-2-ylmorpholine
Uniqueness
4-(5-Methylfuran-2-yl)sulfonyl-3-thiophen-2-ylpiperazin-2-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(5-methylfuran-2-yl)sulfonyl-3-thiophen-2-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S2/c1-9-4-5-11(19-9)21(17,18)15-7-6-14-13(16)12(15)10-3-2-8-20-10/h2-5,8,12H,6-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFCUQQRHRPDES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)S(=O)(=O)N2CCNC(=O)C2C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-2-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7058740.png)
![N-[[2-(2,2-difluoroethoxy)pyridin-4-yl]methyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7058747.png)
![5-[4-(4-Ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]sulfonylisoquinoline](/img/structure/B7058764.png)
![2-Methyl-5-[(2-methylsulfonylimidazol-1-yl)methyl]-1,3,4-thiadiazole](/img/structure/B7058775.png)


![N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]-5-methylfuran-2-sulfonamide](/img/structure/B7058798.png)
![6-Cyclobutyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrimidin-4-one](/img/structure/B7058810.png)

![4,5-dimethyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B7058828.png)
![N-[1-(2,4-difluorophenyl)cyclobutyl]-5-methylfuran-2-sulfonamide](/img/structure/B7058836.png)
![1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-4-(5-methylfuran-2-yl)sulfonylpiperazine](/img/structure/B7058844.png)
![5-[(5-methyl-1,3,4-thiadiazol-2-yl)methoxy]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B7058862.png)
![N,3,5-trimethyl-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7058868.png)
